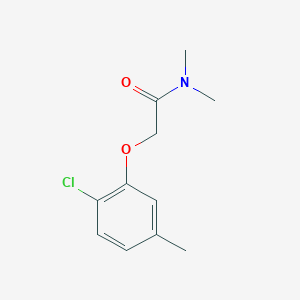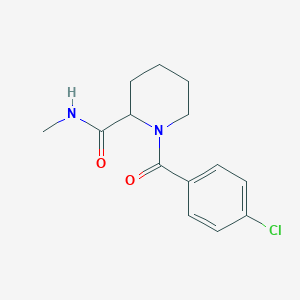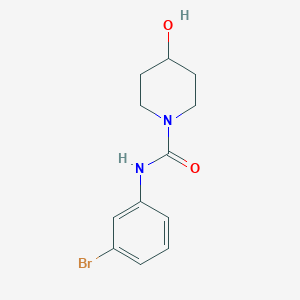
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide, also known as BRL-52537, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the piperidine class of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide inhibits the activity of the 5-lipoxygenase enzyme by binding to its active site and preventing the conversion of arachidonic acid to leukotrienes. This mechanism of action has been confirmed by X-ray crystallography studies, which have shown that N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide binds to the enzyme in a reversible and competitive manner. This inhibition of leukotriene biosynthesis leads to a reduction in inflammation and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been shown to have potent anti-inflammatory effects in various in vitro and in vivo studies. It has been found to reduce the production of leukotrienes and other inflammatory mediators in human cells and animal models. N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has also been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD. Additionally, N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been found to have a good safety profile and low toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has several advantages for laboratory experiments. It is a highly selective inhibitor of the 5-lipoxygenase enzyme, which allows for the specific targeting of this pathway in inflammatory diseases. N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has also been shown to have good solubility and stability in various experimental conditions. However, one limitation of N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide is its relatively low potency compared to other 5-lipoxygenase inhibitors. This may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide. One area of interest is the potential use of N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Another area of interest is the development of more potent and selective 5-lipoxygenase inhibitors based on the structure of N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide in human clinical trials.
Conclusion
In conclusion, N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been studied extensively. Future research on N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide may lead to the development of new treatments for inflammatory diseases and other conditions.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide involves a series of chemical reactions that start with the reaction of 3-bromophenylacetonitrile with 2,6-lutidine to form an intermediate compound. This intermediate is then reacted with hydroxylamine to form the corresponding oxime, which is subsequently reduced with sodium borohydride to give the final product, N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide. The purity of the compound can be determined by HPLC analysis, and its structure can be confirmed by NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to be a potent and selective inhibitor of the human 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes, a group of inflammatory mediators. N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-2-1-3-10(8-9)14-12(17)15-6-4-11(16)5-7-15/h1-3,8,11,16H,4-7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLRAYKEPDYFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-hydroxypiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


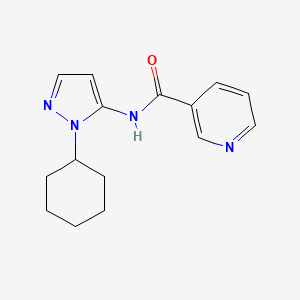
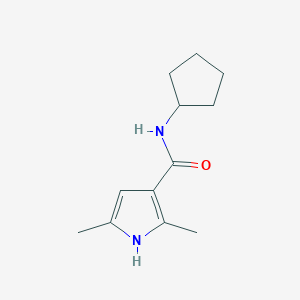
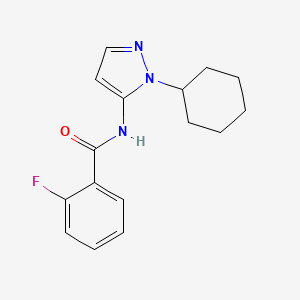
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)


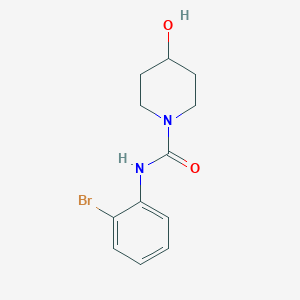


![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)
![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)
